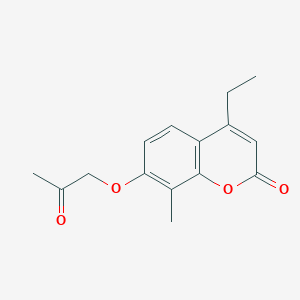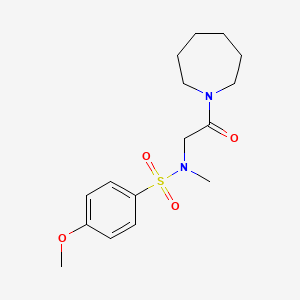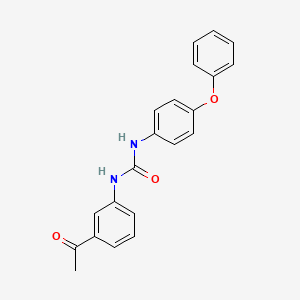
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one, also known as Coumarin 151, is a chemical compound that belongs to the coumarin family. Coumarins are naturally occurring compounds found in many plants, and they possess a wide range of biological activities. Coumarin 151 is a synthetic coumarin derivative that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 is not fully understood, but it is believed to be mediated by its ability to interact with cellular components such as proteins and DNA. 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 in lab experiments is its fluorescent properties, which make it useful for imaging applications. It is also relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, one limitation of using 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 is its potential toxicity at high concentrations. It is important to use appropriate safety precautions when handling this compound.
Zukünftige Richtungen
There are many potential future directions for the study of 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151. One area of research could be to further investigate its antioxidant and anti-inflammatory properties and their potential therapeutic applications. Another area of research could be to study its effects on other cellular processes, such as autophagy and DNA repair. Additionally, the development of new fluorescent probes based on 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 could lead to new imaging tools for studying biological systems.
Synthesemethoden
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 can be synthesized by reacting ethyl acetoacetate with 4-methyl-7-hydroxycoumarin in the presence of a base, followed by esterification with 2-bromo-1-chloropropane. The resulting product is then treated with potassium carbonate and 2-bromoethanol to yield 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151. The synthesis of 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has been widely used in scientific research due to its unique properties. It is a fluorescent compound that emits green light when excited with UV light, making it useful for imaging applications. 4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 151 has also been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. These properties make it a valuable tool for studying various biological processes, including cell signaling, oxidative stress, and cancer biology.
Eigenschaften
IUPAC Name |
4-ethyl-8-methyl-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-4-11-7-14(17)19-15-10(3)13(6-5-12(11)15)18-8-9(2)16/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYZDEDYMIEROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-8-methyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B5719355.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)
![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5719381.png)
![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5719382.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)
![2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B5719391.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5719405.png)

![N-(4-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5719428.png)
![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5719429.png)